molecular formula C10H16N2O3 B1472829 (3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 1434321-73-9

(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Katalognummer: B1472829
CAS-Nummer: 1434321-73-9
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: SYWOTDSWXCGWCE-CSMHCCOUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(3S,7R,8aS)-7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a cyclic dipeptide (diketopiperazine) characterized by a hydroxyl group at the C7 position and an isopropyl substituent at C3. It was isolated from marine-derived Streptomyces sp. LY1209 and identified via NMR and ESIMS (m/z 213 [M + H]⁺) . Co-culture strategies with endophytic fungi have also been shown to induce its production, suggesting its role as a secondary metabolite in microbial interactions . The compound exhibits cytotoxic activity against leukemia cells, likely through apoptosis induction , and is structurally distinct due to its hydroxyl-isopropyl substitution pattern.

Eigenschaften

IUPAC Name

(3S,7R,8aS)-7-hydroxy-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-5(2)8-10(15)12-4-6(13)3-7(12)9(14)11-8/h5-8,13H,3-4H2,1-2H3,(H,11,14)/t6-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWOTDSWXCGWCE-CSMHCCOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2CC(CC2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-cancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a hexahydropyrrolo framework with a hydroxyl and isopropyl substituent. Its molecular formula is C10H14N2O3C_{10}H_{14}N_{2}O_{3} with a molecular weight of approximately 198.24 g/mol. The stereochemistry is crucial for its biological activity.

Anti-Cancer Properties

Recent studies have highlighted the anti-leukemic potential of this compound. It was isolated from marine-derived organisms and demonstrated notable anti-proliferative activity against various cancer cell lines. The compound's mechanism appears to involve the inhibition of microtubule dynamics and modulation of protein kinase pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-LeukemicInhibits proliferation in leukemia cell lines
Microtubule InhibitionDisrupts microtubule formation
Protein Kinase ModulationAffects multiple signaling pathways

The proposed mechanism involves the compound acting as a multi-targeted inhibitor similar to staurosporine, affecting various protein kinases that play roles in cell cycle regulation and apoptosis. This multi-faceted approach may contribute to its efficacy in treating resistant forms of leukemia.

Case Studies

A notable study demonstrated the isolation of this compound from marine sources, where it was tested against several cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner.

Case Study Highlights:

  • Study Design: In vitro testing on leukemia cell lines.
  • Results: IC50 values indicated strong anti-proliferative effects at low concentrations.
  • Mechanistic Insights: Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Overview of Key Analogs

The following table summarizes the structural features, biological activities, and sources of (3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione and related diketopiperazines:

Compound Name Substituents Biological Activities Source References
This compound C7: -OH; C3: -CH(CH₃)₂ Anticancer (apoptosis in leukemia cells) Marine Streptomyces sp., fungal co-cultures
3-(2-Methylpropyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione C3: -CH₂CH(CH₃)₂ Anti-quorum sensing (P. mirabilis, E. coli), herbicidal (phytotoxic), antimicrobial Bacillus spp., Streptomyces spp., media controls
3-(Phenylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione C3: -CH₂C₆H₅ Anti-quorum sensing (P. aeruginosa), antioxidant, cytotoxic (colon cancer cells) Streptomyces spp., Bacillus spp.
Maculosin-1 C3: -CH₂(4-hydroxyphenyl) Phytotoxic (herbicidal activity) Alternaria alternata
3-Propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione C3: -CH₂CH₂CH₃ Antimicrobial (fish pathogens) Burkholderia spp.
(3S,8aR)-3-(4-Hydroxybenzyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione C3: -CH₂(4-hydroxybenzyl) Not explicitly reported; structural similarity suggests antioxidant potential Synthetic/Unspecified microbial sources

Key Comparative Findings

Structural Variations and Bioactivity
  • Analogous hydroxylated compounds, such as Maculosin-1, exhibit phytotoxicity, suggesting hydroxylation may modulate target specificity .
  • Alkyl vs. Aromatic Substituents: 3-(2-Methylpropyl) derivative: Exhibits broad-spectrum anti-quorum sensing and herbicidal activity, likely due to hydrophobic interactions with bacterial membranes or plant cell targets . 3-(Phenylmethyl) derivative: The benzyl group enhances biofilm inhibition in P. aeruginosa and cytotoxic effects in colon cancer cells, possibly via aromatic stacking interactions .
  • Isopropyl vs. Propyl Chains : The isopropyl group in the target compound may confer steric hindrance, affecting binding to cellular targets compared to the linear propyl chain in Burkholderia-derived analogs .
Production and Source Diversity
  • Microbial Origin : Most analogs are microbial metabolites, with Streptomyces and Bacillus spp. being prolific producers. The target compound’s isolation from marine Streptomyces highlights ecological niche-driven structural diversity .
  • Media Artifacts: The 3-(2-methylpropyl) derivative is detected in media controls, suggesting non-enzymatic cyclization of amino acids under certain conditions .

Vorbereitungsmethoden

Isolation from Natural Sources

One of the primary methods to obtain this compound is through extraction and isolation from microbial fermentation broths, particularly from marine-derived Streptomyces species.

  • Source: Streptomyces sp. LY1209 fermentation broth extract
  • Process:

    • The fermentation broth is subjected to solvent extraction to obtain crude metabolites.
    • High-performance liquid chromatography (HPLC) is employed to separate fractions based on anti-proliferative activity against leukemia cells.
    • Fractions 44 to 49, which showed moderate activity, were scaled up for further purification.
    • Subsequent chromatographic techniques, including preparative HPLC and other chromatographic methods, isolate pure diketopiperazines including the target compound.
  • Analytical Techniques for Verification:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm molecular structure and stereochemistry.
    • Mass Spectrometry (MS) for molecular weight confirmation.
    • Infrared (IR) spectroscopy to identify functional groups such as hydroxyl and carbonyl moieties.

Synthetic Approaches

While direct synthetic routes specific to this compound are less commonly reported in literature, diketopiperazines like this are typically synthesized via:

  • Solution-phase or Solid-phase Peptide Synthesis (SPPS):

    • Stepwise coupling of protected amino acids (e.g., L-proline and L-isoleucine derivatives) to form linear dipeptides.
    • Cyclization under controlled conditions to form the diketopiperazine ring.
    • Hydroxylation and stereoselective introduction of the isopropyl group can be achieved through selective functional group transformations.
    • Final purification by chromatographic methods.
  • Fermentation and Biotransformation:

    • Microbial fermentation using Streptomyces or other bacterial strains capable of producing cyclic dipeptides.
    • Biotransformation of precursor peptides enzymatically to yield the hydroxylated and isopropyl-substituted diketopiperazine.

Reaction Conditions and Parameters

Step Conditions/Details Notes
Fermentation Culture Streptomyces sp. LY1209 in suitable media Optimized for metabolite production
Extraction Solvent extraction (e.g., ethyl acetate) Removes organic metabolites
Chromatographic Separation HPLC with isocratic or gradient elution Fraction collection based on bioactivity
Cyclization (Synthetic) Heating linear dipeptides under dilute conditions Promotes ring closure to diketopiperazine
Hydroxylation Selective oxidation using mild oxidants Introduces hydroxyl group stereoselectively
Purification Preparative HPLC or recrystallization Yields pure compound for characterization

Analytical Characterization Data

Technique Data/Findings Purpose
1H NMR (500 MHz, CD3OD) Chemical shifts confirm ring protons and substituents Structural elucidation and stereochemistry
13C NMR (125 MHz, CD3OD) Carbon signals correspond to sp3 methines, methylenes, and carbonyl carbons Confirm carbon framework
Mass Spectrometry (HRESIMS) Molecular ion peak at m/z consistent with C10H16N2O3 Molecular weight verification
Infrared Spectroscopy (IR) Peaks at ~3367 cm^-1 (hydroxyl), 1635 cm^-1 (carbonyl) Functional group identification
NOESY Correlations Confirm spatial proximity of protons indicating stereochemistry Stereochemical assignment

Research Findings on Preparation

  • The compound was isolated for the first time from marine-derived Streptomyces sp. LY1209, marking a significant advancement in natural product discovery.
  • The isolation process relies heavily on bioactivity-guided fractionation, emphasizing the compound's anti-leukemic potential.
  • Structural elucidation confirmed the stereochemistry as (3S,7R,8aS), critical for biological activity.
  • Synthetic approaches remain less reported but can be inferred from diketopiperazine synthesis protocols involving peptide cyclization and functional group modifications.

Summary Table of Preparation Methods

Preparation Method Source/Technique Key Steps Advantages Limitations
Natural Product Isolation Fermentation of Streptomyces Extraction, HPLC fractionation Natural stereochemistry, bioactivity Low yield, complex purification
Solution-phase Synthesis Peptide synthesis and cyclization Amino acid coupling, cyclization Controlled stereochemistry Multi-step, requires optimization
Solid-phase Peptide Synthesis SPPS with protected amino acids Stepwise assembly, cyclization Automation potential Costly reagents, scale-up issues
Biotransformation Microbial enzymatic modification Fermentation, enzymatic hydroxylation Eco-friendly, stereoselective Requires specific strains

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for (3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, and how can chiral centers be preserved during synthesis?

  • Methodological Answer : Multi-step synthesis typically involves cyclization of diketone precursors with amino acid derivatives. For stereochemical control, use chiral auxiliaries or asymmetric catalysis. A common approach includes:

Condensation : React a β-keto ester with a protected hydroxyproline derivative under mild acidic conditions.

Cyclization : Employ Dean-Stark traps for water removal to drive pyrrolidine-piperazine ring formation.

Deprotection : Use hydrogenolysis or acid hydrolysis to reveal the hydroxyl group.
Critical parameters include temperature control (<60°C) and anhydrous solvents (e.g., THF or DCM) to prevent racemization .

  • Validation : Monitor reaction progress via TLC or HPLC. Confirm stereochemistry using X-ray diffraction (XRD) or NOESY NMR .

Q. Which analytical techniques are most effective for confirming the stereochemical configuration and purity of this compound?

  • Methodological Answer :

  • Stereochemistry :
  • XRD : Resolve absolute configuration using single-crystal diffraction (e.g., space group P21 for similar derivatives) .
  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol gradients.
  • Purity :
  • LC-MS : Detect impurities at <0.1% levels with ESI+ ionization.
  • GC-MS : Analyze volatile derivatives (e.g., trimethylsilyl ethers) for residual solvents .
    • Data Interpretation : Compare retention times and spectral data with authentic standards.

Q. How should researchers handle stability issues during storage and experimental use?

  • Methodological Answer :

  • Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group.
  • Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 1–3 months. Monitor via HPLC for decomposition products (e.g., lactam hydrolysis) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activities between this compound and structural analogs?

  • Methodological Answer :

Assay Standardization : Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control for purity (>98% by LC-MS).

Structural Comparison : Compare with analogs (e.g., 3-ethyl or 3-benzyl derivatives) to isolate the impact of the 7-hydroxy and 3-isopropyl groups.

Meta-Analysis : Apply multivariate regression to published datasets, adjusting for variables like solvent (DMSO vs. saline) and exposure time .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., proteases or kinases)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with target PDB structures (e.g., HIV-1 protease). Focus on hydrogen bonding with the hydroxyl group and hydrophobic interactions from the isopropyl moiety.
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields). Validate with mutagenesis data .
    • Limitations : Address force field inaccuracies for bicyclic systems by refining partial charges via quantum mechanics (QM/MM).

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Omics Integration :

Transcriptomics : RNA-seq of treated vs. untreated cells (e.g., HEK293) to identify dysregulated pathways.

Metabolomics : Track hydroxyproline or diketopiperazine metabolites via UPLC-QTOF.

  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) with purified targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 2
(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

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